molecular formula C9H12Cl2FN3 B1439233 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride CAS No. 1158297-70-1

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Cat. No. B1439233
CAS RN: 1158297-70-1
M. Wt: 252.11 g/mol
InChI Key: JOIMPLPNVNMHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride, also known as FBMD, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and pharmacology. FBMD has a unique molecular structure that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The benzimidazole core structure is known to exhibit significant activity against a variety of microbial strains. For instance, derivatives of benzimidazole have shown potent in vitro activity against organisms like E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . The presence of the fluorine atom on the benzimidazole ring could potentially enhance this activity through electronic effects that increase the compound’s ability to interact with microbial enzymes or DNA.

Anticancer Properties

Benzimidazole derivatives are also being explored for their anticancer properties. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers in the cell, potentially interfering with DNA replication and cell division. This makes them promising candidates for the development of new anticancer drugs .

Enzyme Inhibition

The compound’s structure suggests that it could act as an inhibitor for various enzymes. Enzyme inhibition is a crucial mechanism of action for many drugs, including those used to treat diseases like diabetes and hypertension. The benzimidazole moiety is particularly interesting for researchers due to its ability to bind to the active sites of enzymes and modulate their activity .

Neurological Applications

The compound’s ability to cross the blood-brain barrier opens up possibilities for its use in neurological research. It could be used to study neurodegenerative diseases, as well as to develop drugs that target the central nervous system .

Antiparasitic Activity

Benzimidazoles have a history of use as antiparasitic agents. They can interfere with the energy metabolism of parasites, leading to their death. This compound, with its specific substitutions, could be investigated for its efficacy against a range of parasitic infections .

Agricultural Research

In agriculture, benzimidazole derivatives are used as fungicides and pesticides. Their mode of action typically involves disrupting the life cycle of the pest or pathogen, thereby protecting crops. The specific compound could be evaluated for its potential in protecting crops without harming the environment .

Material Science

Lastly, in material science, the compound could be used to create novel polymers or coatings with specific properties, such as increased resistance to heat or corrosion. The benzimidazole moiety could contribute to the stability and functionality of these materials .

properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMPLPNVNMHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.